Trisodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(3-)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) involves the coupling of a diazo compound with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid . The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the stability of the diazo compound . The resulting dye is then purified and isolated as the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The final product is often subjected to additional purification steps, such as crystallization or filtration, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Trisodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) can undergo various chemical reactions, including:
Reduction: It can also be reduced, which may alter the azo linkage and affect the color properties of the dye.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of chromium, while reduction may result in the cleavage of the azo linkage .
Scientific Research Applications
Trisodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) has several scientific research applications, including:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to visualize biological samples under a microscope.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The mechanism of action of Trisodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) involves its interaction with specific molecular targets. The compound’s azo linkage allows it to bind to various substrates, leading to changes in color properties . The chromium center can also participate in redox reactions, which may influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Trisodium bis[4-[4,5-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonato(3-)]chromate(3-)
- Trisodium bis[4-[4,5-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonato(3-)]chromate(3-)
Uniqueness
Trisodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) is unique due to its specific azo linkage and the presence of a chromium center, which imparts distinct color properties and reactivity compared to other similar compounds .
Properties
CAS No. |
94277-62-0 |
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Molecular Formula |
C34H26CrN8Na3O12S2+ |
Molecular Weight |
923.7 g/mol |
IUPAC Name |
trisodium;chromium;2-[[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-id-4-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/2C17H13N4O6S.Cr.3Na/c2*1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27;;;;/h2*2-9H,1H3,(H,23,24)(H,25,26,27);;;;/q2*-1;;3*+1 |
InChI Key |
BSMGIQJQKVPYFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)S(=O)(=O)O.CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)S(=O)(=O)O.[Na+].[Na+].[Na+].[Cr] |
Origin of Product |
United States |
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